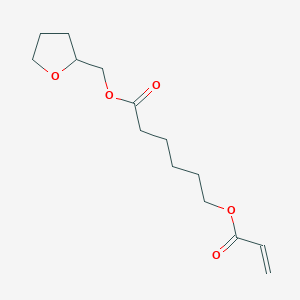![molecular formula C16H14N2O4S B14135428 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a methyl group, a sulfonyl group attached to a methylphenyl ring, and a nitro group on the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group is added using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Reduction: 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory response, and its inhibition leads to reduced production of pro-inflammatory prostaglandins. The nitro group and sulfonyl group play crucial roles in binding to the active site of COX-2, thereby blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.
2-methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole: Lacks the nitro group, which may affect its biological activity.
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-bromo-1H-indole: Contains a bromine atom, which can alter its reactivity and applications.
Uniqueness
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole is unique due to its combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfonyl group makes it a versatile compound for various chemical transformations and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H14N2O4S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylphenyl)sulfonyl-5-nitroindole |
InChI |
InChI=1S/C16H14N2O4S/c1-11-3-6-15(7-4-11)23(21,22)17-12(2)9-13-10-14(18(19)20)5-8-16(13)17/h3-10H,1-2H3 |
Clave InChI |
ZWWCRDXYZWEAAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=CC(=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


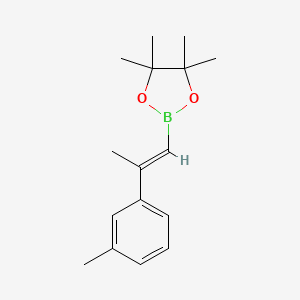
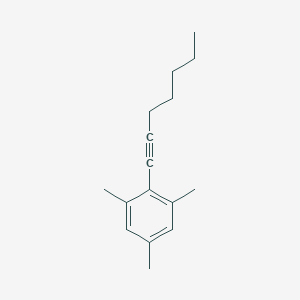
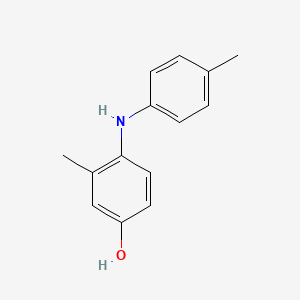
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
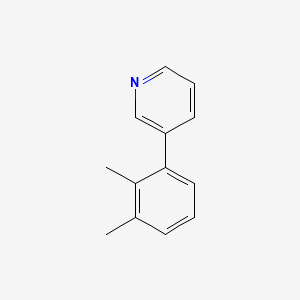
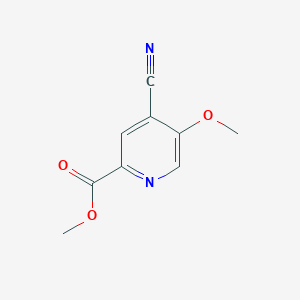
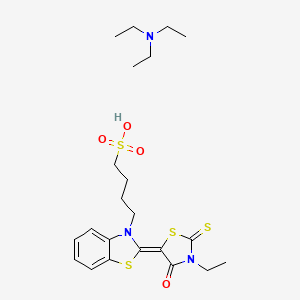
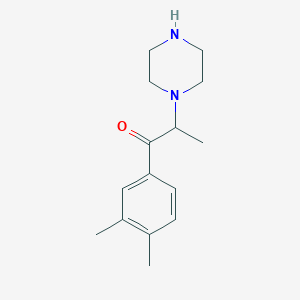
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
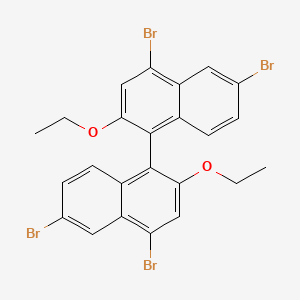
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
